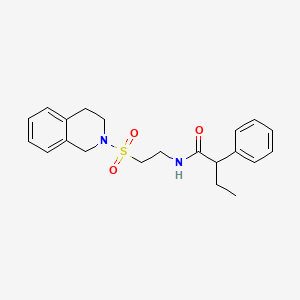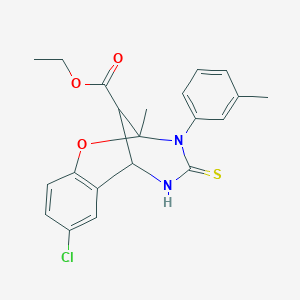![molecular formula C26H25N3O2S B3016651 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922653-87-0](/img/structure/B3016651.png)
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which were synthesized in a four-step process aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, a four-component cyclo condensation was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating the complexity and the potential for diverse functionalization in these types of compounds .
Molecular Structure Analysis
Crystal structure studies and computational methods such as Density Functional Theory (DFT) calculations are crucial for understanding the molecular structure of these compounds. For instance, novel piperazine derivatives have been analyzed using single crystal X-ray diffraction and DFT calculations to determine their reactive sites and conformations . Such studies are essential for predicting the behavior and interaction of the compound "this compound" with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various studies. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds showing promising anti-tubercular activity . This suggests that the compound may also have the potential to undergo bioactive interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the functional groups present and the overall molecular architecture . Additionally, the solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which have been studied extensively .
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
- The chemical structure similar to (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone has been explored for antimicrobial properties. Compounds with similar structures have shown moderate to good antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Mhaske et al., 2014).
- Another notable application is in anti-tubercular treatments. Derivatives of this compound have been identified as new anti-mycobacterial chemotypes. Some of these compounds have shown promising results against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Pancholia et al., 2016).
Potential in Cancer Research
- The compound's derivatives have also been studied for their anticancer properties. Research indicates that certain compounds with a piperazine substituent demonstrate effective anticancer activity against various cancer cell lines, such as lungs, kidneys, CNS, ovaries, prostate, and breast cancer (Turov, 2020).
- Another study synthesizes and evaluates thiazolidinone derivatives linked with piperazine for their antimicrobial activity. These compounds show potential as antimicrobial agents and may have implications in cancer research (Patel et al., 2012).
Application in PET Imaging
- The compound has been explored in the context of Positron Emission Tomography (PET) imaging. Carbon-11 labeled derivatives of similar structures have been synthesized for imaging of 5-HT1AR, a receptor in the brain. This has implications in neurological studies and drug development (Gao et al., 2012).
Dual Antidepressant Drugs
- Certain derivatives have been synthesized to obtain new dual antidepressant drugs. These compounds have shown promising results in terms of serotonin receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).
Antipsychotic Activity
- The synthesis and assessment of antipsychotic activity of novel derivatives have been conducted. These compounds, including specific azodye/Schiff base/chalcone derivatives, show excellent antipsychotic activity in preclinical models (Gopi et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-16-19(2)24-22(17-18)27-26(32-24)29-14-12-28(13-15-29)25(30)21-10-6-7-11-23(21)31-20-8-4-3-5-9-20/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTPMXWEYOMMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)



![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)

![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)